molecular formula C12H14F3N3O2 B2540597 3-(1-cyclobutanecarbonylpyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole CAS No. 2034322-44-4

3-(1-cyclobutanecarbonylpyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole

Cat. No.: B2540597
CAS No.: 2034322-44-4
M. Wt: 289.258
InChI Key: BAZKKWNECCSRAW-UHFFFAOYSA-N
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Description

3-(1-cyclobutanecarbonylpyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C12H14F3N3O2 and its molecular weight is 289.258. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Drug Development

Synthesis Techniques and Applications : Research into compounds with similar structural motifs, such as cyclobutyl and oxadiazol rings, highlights innovative synthetic techniques and potential therapeutic applications. For example, Chrovian et al. (2018) developed a single pot dipolar cycloaddition reaction to access novel P2X7 antagonists, showcasing the importance of these structures in medicinal chemistry (Chrovian et al., 2018). Similarly, Bonacorso et al. (2017) described an effective protocol for the synthesis of new trifluoromethyl-substituted spirotetracyclic isoxazolines and isoxazoles, emphasizing the role of such compounds in the development of new materials and drugs (Bonacorso et al., 2017).

Targeted Biological Activities : Compounds featuring oxadiazol rings and related structures have been explored for their biological activities. For instance, the study of pyrrolidine-catalyzed condensations and cycloadditions opens up avenues for the creation of compounds with potential as sodium channel blockers and anticonvulsant agents, as reported by Malik and Khan (2014), illustrating the therapeutic potential of these molecules (Malik & Khan, 2014).

Molecular Docking and Antimicrobial Studies

Molecular Docking Studies : Investigations into the molecular docking of similar compounds have provided valuable insights into their interaction with biological targets, which is crucial for drug design. Pandya et al. (2019) synthesized a library of compounds for in silico ADME prediction properties, in vitro antibacterial, antifungal, and antimycobacterial activities, highlighting the role of such studies in identifying new therapeutics (Pandya et al., 2019).

Antimicrobial and Antimycobacterial Activity : The synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines and their evaluation for anticancer, antimicrobial, and antimycobacterial activities underscore the significance of these compounds in combating various diseases. Katariya et al. (2021) demonstrated that structurally similar compounds could serve as potent antimicrobial and antimycobacterial agents, suggesting the potential utility of Cyclobutyl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone in these areas (Katariya et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrrolidine derivatives can bind to various biological targets, influencing their activity .

Future Directions

Pyrrolidine derivatives are a promising area of research in drug discovery . Future research could explore the synthesis of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

cyclobutyl-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O2/c13-12(14,15)11-16-9(17-20-11)8-4-5-18(6-8)10(19)7-2-1-3-7/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZKKWNECCSRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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